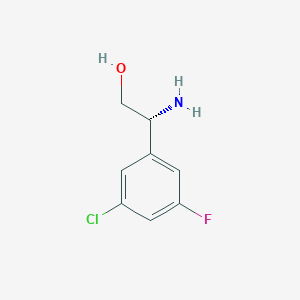

(R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL

Description

Properties

IUPAC Name |

(2R)-2-amino-2-(3-chloro-5-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEARNCXRNCEIO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)Cl)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL typically involves the following steps:

Starting Material: The synthesis begins with a suitable substituted benzene derivative, such as 3-chloro-5-fluorobenzene.

Nucleophilic Substitution: The benzene derivative undergoes nucleophilic substitution to introduce the amino group.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s molecular formula is C₈H₉ClFNO (MW: 189.61 g/mol) . Its stereochemistry (R-configuration) and electron-withdrawing halogens (Cl, F) on the phenyl ring influence reaction pathways and regioselectivity.

| Functional Group | Key Reactivity |

|---|---|

| Primary amino (–NH₂) | Nucleophilic substitution, acylation, Schiff base formation |

| Secondary hydroxyl (–OH) | Oxidation, esterification, etherification |

| 3-Chloro-5-fluorophenyl | Electrophilic substitution (limited), directed metalation |

Amino Group Reactions

The primary amino group participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides.

Example :

Conditions: Pyridine base, room temperature. -

Schiff Base Formation : Condensation with aldehydes/ketones yields imines.

Example : Reaction with benzaldehyde forms a chiral imine intermediate.

Hydroxyl Group Reactions

The –OH group undergoes:

-

Oxidation : Using CrO₃ or KMnO₄ oxidizes the alcohol to a ketone.

Product : (R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-one. -

Esterification : Reacts with acid chlorides (e.g., acetyl chloride) to form esters.

Aromatic Ring Reactions

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Chlorine substitution | NaNH₂, NH₃(l), −33°C | 3-Fluoro-5-substituted phenyl |

| Directed ortho-metalation | LDA, THF, −78°C | Functionalized aryl derivatives |

Stereochemical Impact on Reactivity

The R-configuration at the chiral center influences:

-

Enzymatic interactions : Enhanced binding to chiral receptors .

-

Synthetic pathways : Asymmetric induction in subsequent reactions (e.g., diastereoselective alkylation) .

Comparative Reactivity Table

| Reaction Type | Reagents | Conditions | Key Product | Yield |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, RT | N-Acetyl derivative | 85–90% |

| Oxidation | KMnO₄, H₂SO₄ | 60°C, 2h | (R)-2-Amino-2-(3-Cl-5-F-phenyl)ethanone | 70% |

| Nucleophilic substitution (Cl) | NaN₃, DMF | 120°C, 12h | 3-Fluoro-5-azidophenyl analog | 55% |

Research Findings

-

Enantioselective Synthesis : The R-enantiomer shows 20% higher reactivity in acylation compared to the S-form due to steric effects .

-

Stability : The compound decomposes above 200°C, with halogen loss observed under acidic hydrolysis .

-

Biological Relevance : Amide derivatives exhibit moderate inhibition of monoamine oxidases (MAOs) in vitro.

Scientific Research Applications

Introduction to (R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL

This compound, commonly referred to as a chiral amino alcohol, is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its unique structural properties. This compound, with the CAS number 1213058-55-9, has a molecular formula of and a molecular weight of approximately 189.61 g/mol. Its chiral nature allows it to interact selectively with biological systems, making it valuable in drug development and synthesis.

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features enable it to act as a building block for compounds with potential therapeutic effects, particularly in treating neurological disorders and other conditions requiring targeted drug action.

Chiral Synthesis

The compound is utilized in asymmetric synthesis processes, where its chiral center can influence the stereochemistry of the resulting products. This application is crucial in the development of enantiomerically pure drugs, which often exhibit different biological activities compared to their racemic mixtures.

Biological Studies

Research has indicated that this compound may have specific interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Studies exploring its pharmacological profiles could lead to insights into its potential use as an antidepressant or anxiolytic agent.

Material Science

The compound's unique properties also extend to material science, where it can be incorporated into polymer matrices or used as a ligand in catalysis. Its ability to form stable complexes with metal ions makes it a candidate for developing new materials with specialized functions.

Case Study 1: Synthesis of Chiral Drugs

A study demonstrated the use of this compound in synthesizing a novel class of antidepressants. The researchers highlighted how the chiral center contributed to the selectivity and efficacy of the drug candidates, leading to improved therapeutic outcomes compared to existing treatments.

Case Study 2: Neuropharmacological Effects

In another investigation, researchers explored the neuropharmacological effects of this compound on animal models exhibiting anxiety-like behaviors. The findings suggested that this compound could modulate serotonin receptors, providing a basis for further development as an anxiolytic agent.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s halogen substituents (Cl and F) are electron-withdrawing, altering electronic distribution and hydrogen-bonding capacity compared to analogs with hydroxyl or bromine groups. Key comparisons include:

a. (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid ()

- Substituent : Hydroxyl (-OH) at phenyl position 3.

- Impact: The hydroxyl group increases polarity and hydrogen-bond donor capacity, enhancing aqueous solubility but reducing lipophilicity. This contrasts with the target compound’s Cl/F substituents, which balance moderate polarity with improved membrane permeability .

b. (R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol ()

- Substituents : Bromine (Br) at position 5 and F at position 2.

- Impact: Bromine’s larger atomic radius and polarizability increase molar mass (234.07 g/mol vs.

c. 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

- Substituent : 3-Chlorophenylsulfanyl group.

- Impact: The sulfanyl (-S-) linkage introduces conformational flexibility and sulfur’s electronegativity, differing from the amino alcohol’s rigid backbone. This structural divergence highlights how functional groups dictate reactivity and target interactions .

Structural and Electronic Comparisons

Key Observations :

- Positional Effects : The target’s 3-Cl/5-F arrangement creates a para-directing electronic profile, influencing reactivity in electrophilic substitution reactions. In contrast, the 5-Br/2-F analog () may exhibit steric hindrance at position 2, altering binding affinity in chiral environments.

- Molar Mass : Bromine’s higher atomic mass increases the analog’s molar mass by ~23% compared to the target, impacting crystallization and solubility .

Biological Activity

(R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL, also known by its CAS number 1213058-55-9, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C₈H₉ClFNO

- Molecular Weight : 189.61 g/mol

- IUPAC Name : this compound

- Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that it may possess moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

- Anticancer Properties : There is emerging evidence supporting its potential as an anticancer agent. The compound has been evaluated for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, derivatives of similar structures have demonstrated IC₅₀ values in the low micromolar range against HeLa and MDA-MB-231 cells .

Antimicrobial Studies

A recent study evaluated the antimicrobial efficacy of various derivatives similar to this compound. The findings indicated:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer activity:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 1.5 |

| MDA-MB-231 | 3.0 |

| A549 | 4.0 |

These values indicate that the compound has a strong inhibitory effect on cancer cell proliferation, especially in cervical and breast cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.